molecular formula C20H19N3OS B2961087 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1251635-75-2

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Numéro de catalogue: B2961087
Numéro CAS: 1251635-75-2
Poids moléculaire: 349.45
Clé InChI: XOLKNIVHTIYPDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone” is a heterocyclic molecule featuring a thiazole core substituted with a pyrrole group and a 4-phenyl-5,6-dihydropyridine moiety linked via a methanone bridge. Thiazole and dihydropyridine rings are pharmacologically significant due to their roles in modulating bioactivity, such as enzyme inhibition or receptor binding.

Propriétés

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-18(25-20(21-15)23-11-5-6-12-23)19(24)22-13-9-17(10-14-22)16-7-3-2-4-8-16/h2-9,11-12H,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLKNIVHTIYPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18N6OS
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 2034425-98-2

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B, which are crucial in regulating cardiac contractility and vascular smooth muscle relaxation .
  • Receptor Modulation : The compound may interact with multiple receptor systems, including adrenergic and dopaminergic receptors, influencing cardiovascular and neurological functions.

Cardiotonic Effects

In a study focusing on thiazole derivatives, it was found that compounds similar to (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone exhibited significant cardiotonic activity. For instance, certain derivatives demonstrated IC50 values for PDE3A inhibition ranging from 0.24 μM to 16.42 μM, indicating their potential as therapeutic agents for heart failure .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that related thiazole derivatives may protect against neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival .

Study 1: PDE Inhibition and Cardiac Function

A study published in Bioorganic & Medicinal Chemistry evaluated a series of thiazole derivatives for their ability to inhibit PDE3A. Among these, certain compounds showed promising results in improving cardiac contractility in vitro and in vivo models. The study highlighted the structure–activity relationship (SAR), emphasizing the role of specific functional groups in enhancing biological activity .

CompoundIC50 (PDE3A)IC50 (PDE3B)
6d0.24 μM2.34 μM
6a16.42 μM28.02 μM

Study 2: Neuroprotective Effects

In a separate investigation into neuroprotective effects, a related thiazole derivative was tested for its ability to reduce oxidative stress in neuronal cell cultures. The results indicated a significant decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to controls .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives reported in the literature, focusing on synthesis, spectral properties, and functional groups.

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Spectral Data Reference
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone C₂₀H₁₈N₃OS Thiazole, pyrrole, dihydropyridine, methanone Not reported Not available in evidence N/A
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) C₂₈H₂₂N₆O₂S₂ Bis-pyrazole, thienothiophene, methanone, amino groups 70% IR: 1720 cm⁻¹ (C=O); NMR: δ 2.22 (CH₃), 7.3–7.52 (ArH); MS: m/z 538 (M⁺)
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) C₃₄H₂₀N₈S₂ Pyrazolopyrimidine, thienothiophene, cyano groups 75% NMR: δ 2.22 (CH₃), 8.9 (pyrimidine); MS: m/z 604 (M⁺)
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Variable Dihydropyrazole, thiazolidinone, thione Not reported IR: 1680–1700 cm⁻¹ (C=O); NMR: δ 3.5–5.0 (dihydropyrazole protons)

Key Observations:

Structural Complexity: The target compound shares a methanone-linked heterocyclic framework with 7b and 10 but differs in core rings (thiazole vs. thienothiophene/pyrazolopyrimidine). The dihydropyridine moiety in the target compound may confer conformational flexibility compared to rigid thienothiophene systems .

Synthetic Routes: Compounds 7b and 10 were synthesized via reflux in DMF/EtOH with piperidine, suggesting that similar conditions could apply to the target compound. However, the absence of amino or cyano substituents in the target molecule may simplify purification .

The amino groups in 7b could facilitate hydrogen bonding, a property absent in the target compound, which may affect binding interactions in biological systems .

Spectral Signatures: IR spectra for methanone-containing compounds (e.g., 7b) show strong C=O stretches near 1720 cm⁻¹, a region likely shared by the target compound. NMR data for methyl groups (δ ~2.22 ppm) and aromatic protons (δ 7.3–7.6 ppm) are consistent across analogs, aiding structural validation .

Research Implications

While direct bioactivity data for the target compound are lacking, its structural analogs highlight the importance of methanone-linked heterocycles in medicinal chemistry. For example, thienothiophene derivatives (7b, 10) exhibit diverse electronic properties suitable for optoelectronic or anticancer applications . Computational tools like Multiwfn could further elucidate noncovalent interactions (e.g., van der Waals forces) influencing the target compound’s stability and reactivity .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via refluxing intermediates in acetic acid or ethanol. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours yields solid products after recrystallization (ethanol) . Alternatively, ethanol-mediated reflux with diaryl-4,5-dihydropyrazoles for 2 hours produces thiazolidinone derivatives, with recrystallization using DMF-EtOH (1:1) . Key factors include solvent polarity (acetic acid vs. ethanol) and reflux duration, which impact cyclization efficiency and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1720 cm⁻¹ and NH₂ stretches at ~3320 cm⁻¹) .
  • NMR resolves structural features:
  • ¹H-NMR : Methyl groups (δ ~2.22 ppm), aromatic protons (δ 7.3–7.8 ppm), and dihydropyridine protons (δ ~4.9 ppm) .
  • ¹³C-NMR : Carbonyl carbons (δ ~185 ppm) and aromatic carbons (δ 120–160 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., m/z 538 [M⁺] for related analogs) .

Q. How is purity validated during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) and iodine visualization ensures single-spot purity . HPLC using C18 columns and mobile phases like acetonitrile/water (with 0.1% formic acid) can resolve impurities, referencing retention indices from n-paraffin standards .

Advanced Research Questions

Q. How can contradictions in spectral data or biological activity be resolved for this compound?

  • Methodological Answer : Contradictions often arise from conformational isomers or solvent-dependent NMR shifts. For example, dihydropyridine ring puckering may cause splitting in ¹H-NMR signals. Computational modeling (DFT) predicts electronic environments and validates experimental data . For biological activity discrepancies, dose-response curves and kinetic assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, temperature) are critical .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
  • Catalyst screening : Piperidine accelerates cyclization in pyrazole derivatives, reducing reflux time from 6 to 3 hours .
  • Statistical design : Use ANOVA and Tukey’s test to identify critical variables (e.g., molar ratios, temperature) .

Q. How does the thiazole-pyrrole-dihydropyridine scaffold influence bioactivity?

  • Methodological Answer : The thiazole moiety enhances π-π stacking with biological targets, while the dihydropyridine ring facilitates membrane permeability. Comparative studies of analogs (e.g., replacing phenyl with pyridyl groups) show reduced vasorelaxant activity, suggesting phenyl-dihydropyridine interactions are critical for binding .

Q. What computational methods predict electronic properties or reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the C=O group in the methanone moiety is a reactive site for nucleophilic attacks, validated by Fukui indices .

Data Contradiction Analysis

Conflicting reports on recrystallization solvents: Ethanol vs. DMF-EtOH mixtures

  • Resolution :
    Ethanol is ideal for polar intermediates (e.g., hydrazones), while DMF-EtOH (1:1) resolves solubility issues for bulkier heterocycles. (ethanol) achieves 70% yield for pyrazoles, whereas (DMF-EtOH) improves crystallinity for thiazolidinones .

Discrepancies in biological activity across studies

  • Resolution :
    Variations in assay protocols (e.g., cell lines, incubation times) or impurities (e.g., unreacted hydrazine) may cause contradictions. LC/MS-MS quantification of the compound in biological matrices (e.g., plasma) ensures accurate activity correlations .

Safety and Handling Protocols

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
    Refer to Safety Data Sheets (SDS) for analogs like 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone:
  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in airtight containers at –20°C to prevent decomposition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.